molecular formula C15H11F2N3OS B2405931 N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207050-92-7

N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2405931
CAS No.: 1207050-92-7
M. Wt: 319.33
InChI Key: MKYANHIMXZFMDQ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyrrole Group: The pyrrole moiety is introduced via a substitution reaction.

    Attachment of the Difluorobenzyl Group: This step involves the reaction of the thiazole intermediate with a difluorobenzyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide: Known for its unique combination of functional groups.

    Other Thiazole Derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to the presence of both the difluorobenzyl and pyrrole groups, which may confer distinct biological activities compared to other thiazole derivatives.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c16-11-4-3-5-12(17)10(11)8-18-14(21)13-9-22-15(19-13)20-6-1-2-7-20/h1-7,9H,8H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYANHIMXZFMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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